5-Bromo-2-methoxy-4-methylaniline
Overview
Description
5-Bromo-2-methoxy-4-methylaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, featuring bromine, methoxy, and methyl substituents on the benzene ring
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that brominated aniline derivatives can undergo various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets and result in changes in their function .
Biochemical Pathways
Aniline derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body. The compound’s bromine and methoxy groups could also affect its metabolism and excretion .
Result of Action
It is known that aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxy-4-methylaniline. For instance, the compound is air-sensitive , which means its stability and efficacy could be affected by exposure to air. Other environmental factors, such as temperature and pH, could also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 2-methoxy-4-methylaniline: : One common method involves the bromination of 2-methoxy-4-methylaniline. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Methoxylation of 5-bromo-2-methylaniline: : Another approach is the methoxylation of 5-bromo-2-methylaniline. This can be achieved by reacting 5-bromo-2-methylaniline with a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 5-bromo-2-methoxy-4-methylaniline typically involves large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 5-Bromo-2-methoxy-4-methylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
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Oxidation Reactions: : The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
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Reduction Reactions: : Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol or methanol.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 5-bromo-2-methoxy-4-methylaniline is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. Derivatives of this compound have shown promise as antimicrobial and anticancer agents. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. These compounds are evaluated for their efficacy and safety in treating various diseases, including infections and cancers.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and dyes. Its bromine and methoxy groups contribute to the desired properties of these materials, such as thermal stability and colorfastness.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.
4-Methoxy-2-methylaniline: Similar but without the bromine atom, affecting its reactivity and applications.
5-Bromo-2-methylaniline: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
5-Bromo-2-methoxy-4-methylaniline is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for selective modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTXKFAOECJJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667598 | |
Record name | 5-Bromo-2-methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808133-98-4 | |
Record name | 5-Bromo-2-methoxy-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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